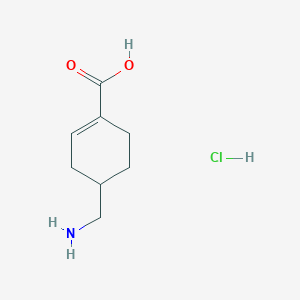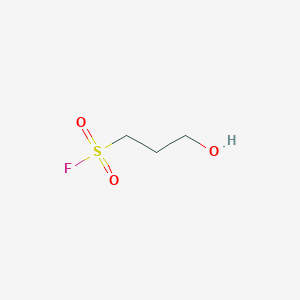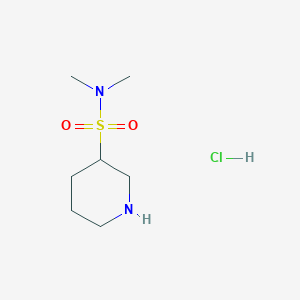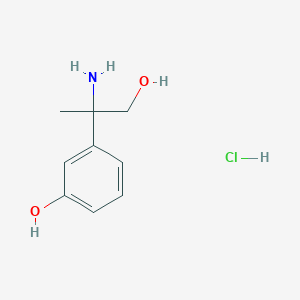
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H4F3N3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azidomethyl group and another by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene consists of a benzene ring with azidomethyl and trifluoromethyl substituents . The exact positions of these substituents on the benzene ring are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Improved Synthesis Techniques : An efficient batch process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a compound closely related to 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, was developed. This process involves a nucleophilic substitution reaction, offering a 94% yield. The use of microcapillary tube reactors improved safety by mitigating the risks associated with volatile and explosive hydrazoic acid formation during conventional batch processing (Kopach et al., 2009).
Chemical Synthesis and Applications
Triazole Synthesis : A novel method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles was reported. This method involved the room temperature 1,3-dipolar cycloaddition of a related azide compound with terminal alkynes, using Cu (I) salt as a catalyst, demonstrating high regioselectivity (Huanan Hu et al., 2008).
Synthesis of Energetic Materials : The synthesis of 1,3,5-Tris[(azidomethyl)dinitromethyl] benzene from a related triazene compound highlights the potential use of these azides in energetic material applications. The compound's thermal decomposition and other properties were also studied (Yan Hong et al., 1998).
Corrosion Inhibition : Triazole derivatives synthesized from azidomethylbenzene compounds, including a compound structurally related to 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, showed potential as inhibitors for acidic corrosion of steels. This highlights their potential application in material sciences (Negrón-Silva et al., 2013).
Photophysical and Electrochemical Properties
- Electrochemistry and Chemiluminescence : The study of electrochemistry and electrogenerated chemiluminescence (ECL) of compounds related to 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene offers insights into their potential in electronic and photonic applications. These compounds display strong blue ECL emissions under specific conditions (Qi et al., 2016).
Eigenschaften
IUPAC Name |
1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-15-16-14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAVRMBCUIDUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)




![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
